![molecular formula C17H15N3O2 B2640497 N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 898356-12-2](/img/structure/B2640497.png)
N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of antibiotic resistance.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 2-pyridone scaffold, present in this compound, has shown promise in drug design. Researchers have synthesized derivatives with anti-thrombin activity, making them potential candidates for anticoagulant therapies . The molecule’s structure and biological activity make it an exciting target for further exploration.
Organic Synthesis and Catalysis
The synthetic methods for 2-pyridone compounds are diverse. Notably, researchers have employed palladium catalysts under microwave irradiation to achieve efficient synthesis of amino-substituted 2-pyridones . Additionally, metal-catalyzed cross-coupling reactions have been developed to obtain biologically active 1,5-di(hetero)arylpyridin-2(1H)-ones .
Natural Product Synthesis and Bioactive Compounds
The 2-pyridone scaffold resembles motifs found in natural products. Scientists have used this structural motif to synthesize bioactive molecules. For instance, derivatives with phenyl rings on the substituent group R1 have demonstrated inhibitory activities . Exploring the diversity of 2-pyridone derivatives can lead to novel natural product analogs.
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-2-3-8-14(12)11-19-16(21)17(22)20-15-9-5-4-7-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMKXFFLSDPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-methylbenzyl)oxalamide |
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